Cas no 1542052-00-5 (3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine)

3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine
- 1542052-00-5
- 3-Bromo-5,6,7,8-tetrahydro-quinolin-2-ylamine
- 2-Quinolinamine, 3-bromo-5,6,7,8-tetrahydro-
-
- インチ: 1S/C9H11BrN2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h5H,1-4H2,(H2,11,12)
- InChIKey: YWGZKGCFIKOBIP-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(N)N=C2C(=C1)CCCC2
計算された属性
- せいみつぶんしりょう: 226.01056g/mol
- どういたいしつりょう: 226.01056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.534±0.06 g/cm3(Predicted)
- ふってん: 310.6±42.0 °C(Predicted)
- 酸性度係数(pKa): 4.46±0.20(Predicted)
3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM246252-1g |
3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine |
1542052-00-5 | 97% | 1g |
$608 | 2022-06-12 | |
Chemenu | CM246252-5g |
3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine |
1542052-00-5 | 97% | 5g |
$1262 | 2021-08-04 | |
Chemenu | CM246252-10g |
3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine |
1542052-00-5 | 97% | 10g |
$1730 | 2022-06-12 | |
Chemenu | CM246252-1g |
3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine |
1542052-00-5 | 97% | 1g |
$608 | 2021-08-04 | |
Chemenu | CM246252-10g |
3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine |
1542052-00-5 | 97% | 10g |
$1730 | 2021-08-04 | |
Chemenu | CM246252-5g |
3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine |
1542052-00-5 | 97% | 5g |
$1262 | 2022-06-12 |
3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine 関連文献
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
3-Bromo-5,6,7,8-tetrahydroquinolin-2-amineに関する追加情報
Recent Advances in the Study of 3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine (CAS: 1542052-00-5)
The compound 3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine (CAS: 1542052-00-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic amine, characterized by its brominated tetrahydroquinoline scaffold, has been identified as a promising building block for the synthesis of novel bioactive molecules. Recent studies have explored its utility in the design of kinase inhibitors, antimicrobial agents, and central nervous system (CNS) targeting compounds.
One of the key areas of research involving 3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine is its role as a precursor in the synthesis of small-molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer. The bromine moiety at the 3-position was found to enhance binding affinity through halogen bonding interactions with the kinase active site.
In addition to its applications in oncology, 3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine has shown promise in the development of antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters reported that structural modifications of this scaffold led to compounds with significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The amine functionality at the 2-position was identified as a critical pharmacophore for bacterial membrane disruption.
Another emerging application of this compound is in the field of neuropharmacology. Researchers have utilized 3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine as a starting material for the synthesis of modulators of neurotransmitter receptors. A 2024 preprint on bioRxiv described the development of novel serotonin receptor ligands based on this scaffold, with potential implications for the treatment of depression and anxiety disorders. The tetrahydroquinoline core was found to confer improved blood-brain barrier permeability compared to simpler aromatic systems.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to 3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine and its derivatives. A 2023 paper in Organic Process Research & Development detailed a scalable, transition metal-free synthesis of this compound with improved yield and purity. This methodological advancement is particularly significant for enabling larger-scale production for preclinical studies.
While the therapeutic potential of 3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine derivatives is promising, challenges remain in optimizing their pharmacokinetic properties and selectivity profiles. Current research efforts are focused on structure-activity relationship (SAR) studies to identify the most pharmacologically favorable substitutions while maintaining the core scaffold's advantageous properties. The compound's versatility and the growing body of research surrounding it suggest that it will continue to be an important tool in medicinal chemistry for years to come.
1542052-00-5 (3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine) 関連製品
- 1346707-69-4(Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate)
- 256651-55-5((2,6-dibromophenyl)methanesulfonyl chloride)
- 2418729-51-6((3-Ethynyl-5-iodo-2-methylphenyl)methanethiol)
- 6798-05-6(2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one)
- 1013-69-0(Noreugenin)
- 1094379-54-0(2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile)
- 1488659-82-0(N-(2-Propylaminoethyl)-4-nitroaniline)
- 214895-06-4(3-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propan-1-amine)
- 2098110-76-8(1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid)
- 2171643-80-2(5-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methylpentanoic acid)




